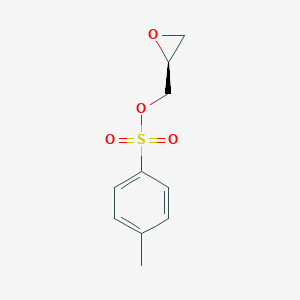

(2S)-(+)-Glycidyl tosylate

Description

Significance of Enantiomerically Pure Compounds in Modern Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications, particularly in biological systems. chiralpedia.com Molecules with chiral centers can exist as mirror-image forms known as enantiomers. chiralpedia.com While enantiomers exhibit identical physical and chemical properties in an achiral environment, they can have dramatically different effects in a chiral environment like the human body, where they interact with enantiomerically pure biological molecules such as proteins and enzymes. chiralpedia.comnih.gov

This difference in biological activity is critically important in the pharmaceutical industry. numberanalytics.com Often, one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful or toxic side effects. chiralpedia.comnumberanalytics.comub.edu The tragic case of thalidomide (B1683933) in the 1950s serves as a stark reminder of this, where one enantiomer was a sedative and the other was teratogenic, leading to severe birth defects. chiralpedia.comnumberanalytics.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs early in their development. nih.gov The demand for enantiomerically pure compounds (EPCs) is therefore driven by the clinical advantages they offer, including improved efficacy, better pharmacokinetics, and reduced toxicity. ub.edu

The significance of enantiopure compounds extends to the agrochemical sector, where different enantiomers of pesticides and herbicides can display varying levels of activity and toxicity. numberanalytics.com Utilizing the single active enantiomer can enhance efficacy, reduce the required application amount, and minimize environmental impact. numberanalytics.com For example, only the (R)-enantiomer of the herbicide mecoprop (B166265) is active. numberanalytics.com Furthermore, chiral compounds are integral to the development of fine chemicals and advanced materials, such as liquid crystals and fragrances, that possess specific optical or electronic properties. chiralpedia.com

The Role of Epoxides as Versatile Synthetic Intermediates

Epoxides, also known as oxiranes, are three-membered cyclic ethers containing an oxygen atom. numberanalytics.comscbt.comnumberanalytics.com The considerable ring strain in this structure, with bond angles of approximately 60°, makes epoxides highly reactive towards a wide variety of reagents. numberanalytics.com This inherent reactivity makes them exceptionally versatile and valuable intermediates in organic synthesis. numberanalytics.comscbt.comnumberanalytics.comacsgcipr.org

The utility of epoxides stems from their susceptibility to undergo ring-opening reactions with a broad spectrum of nucleophiles (such as amines, alcohols, and carbanions) and electrophiles. numberanalytics.comnumberanalytics.comontosight.ai These reactions allow for the stereospecific introduction of two adjacent functional groups, making them powerful tools for constructing complex molecules. acsgcipr.org Chiral epoxides, in particular, are used to create 1,2-difunctionalized chiral products with high regio- and stereoselectivity. numberanalytics.comacsgcipr.org

Epoxides are pivotal in the synthesis of numerous important molecules. numberanalytics.comnumberanalytics.com In the pharmaceutical industry, they serve as key intermediates in the production of antibiotics, antiviral agents, and anticancer drugs. numberanalytics.comnumberanalytics.com They are also fundamental in the synthesis of natural products, such as terpenes and alkaloids, where their reactivity is harnessed to form intricate ring systems. numberanalytics.comtandfonline.com Beyond pharmaceuticals and natural products, epoxides are used in polymer chemistry to produce epoxy resins, which are essential components of strong adhesives, coatings, and composite materials. scbt.comchemimpex.com

Contextualizing (2S)-(+)-Glycidyl tosylate within Chiral Pool Synthesis and Asymmetric Catalysis

This compound is a prime example of a chiral building block that holds a significant position in modern organic synthesis. vulcanchem.comchemimpex.com It is a chiral epoxide functionalized with a tosylate group, which is an excellent leaving group. d-nb.infonih.gov This dual functionality—a reactive epoxide ring and a readily displaceable tosylate group—makes it a highly versatile C3 synthon for constructing complex chiral molecules. vulcanchem.comwiley.com

This compound is frequently utilized in chiral pool synthesis . This strategy involves using readily available, inexpensive, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. wikipedia.orgnih.gov this compound itself can be derived from such sources, for example, via the asymmetric epoxidation of allyl alcohol. nih.gov By starting with a molecule of known absolute stereochemistry, chemists can transfer that chirality through a synthetic sequence to the final target molecule. The use of this compound allows for the introduction of a defined stereocenter that can be further elaborated through reactions at either the epoxide or the tosylate moiety. vulcanchem.com

The compound is also central to asymmetric catalysis , a powerful strategy for creating chiral molecules where a small amount of a chiral catalyst directs a reaction to preferentially form one enantiomer over the other. chiralpedia.comwikipedia.org this compound can be the product of such a catalytic reaction, as seen in the Sharpless asymmetric epoxidation. nih.gov More commonly, it serves as a key substrate in syntheses that employ catalytic methods in subsequent steps or as a starting material to build more complex chiral ligands or auxiliaries used in asymmetric catalysis. Its predictable reactivity allows for stereoselective transformations, such as the synthesis of β-blockers and enzyme inhibitors, where controlling the stereochemistry is crucial for biological activity. ntnu.nonih.govmdpi.com

Historical Development and Evolution of Synthetic Strategies Utilizing Glycidyl (B131873) Tosylates

The application of sulfonate esters in chemistry dates back to the early 20th century, with glycosyl sulfonates first described in 1929. nih.gov However, their synthetic potential was not extensively explored until the 1970s and 1980s. nih.gov The development of chiral glycidyl derivatives, such as glycidyl tosylate, marked a significant advancement in asymmetric synthesis.

Early applications of chiral glycidyl tosylates emerged in the late 1980s. A notable publication in 1988 detailed the facile diacylation of glycidyl tosylate for the chiral synthesis of symmetric-chain glycerophospholipids. acs.org The following year, Klunder et al. reported a synthesis of the β-blocker (S)-penbutolol with high enantiomeric excess by reacting a precursor with enantiopure (2S)-glycidyl tosylate, showcasing its utility in pharmaceutical synthesis. ntnu.no

Throughout the 1990s and into the 21st century, the use of this compound expanded significantly. It became a go-to reagent for introducing a chiral glycidyl moiety in the synthesis of a wide range of biologically active molecules. For example, it has been employed in the synthesis of:

β-Blockers : Besides penbutolol, it is a key starting material for other β-blockers like (S)-bisoprolol. mdpi.com

Antiviral Agents : It has been used in synthetic routes towards HIV protease inhibitors. researchgate.netmdpi.com

Antibiotics : The related compound, (R)-glycidyl butyrate (B1204436), is a crucial intermediate in the synthesis of the antibiotic Linezolid. derpharmachemica.comamazonaws.comresearchgate.netgoogle.com The use of the (S)-enantiomer of glycidyl derivatives can lead to the formation of the undesired (R)-Linezolid impurity. amazonaws.com

Enzyme Inhibitors : More recently, it has been used to synthesize potent PARP1 inhibitors, where the homochiral glycidyl tosylate starting material was essential to avoid complex mixtures of stereoisomers. nih.gov

The evolution of its use also includes novel applications in polymer chemistry. While glycidyl tosylate was initially considered "non-polymerizable" via conventional nucleophilic methods due to the excellent leaving nature of the tosylate group, recent research has demonstrated that it can be copolymerized using a monomer-activated mechanism. d-nb.infonih.gov This breakthrough allows for the creation of polyethers with pendant tosylate groups, which can be easily modified post-polymerization to generate libraries of functional polymers for biomedical and materials science applications. d-nb.infonih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 70987-78-9 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂O₄S | ontosight.aichemimpex.comsigmaaldrich.com |

| Molecular Weight | 228.26 g/mol | ontosight.aichemimpex.comsigmaaldrich.com |

| Appearance | White to off-white crystalline powder | chemimpex.com |

| Melting Point | 45-49 °C | chemimpex.comsigmaaldrich.comchemicalbook.com |

| Optical Rotation | [α]D²⁰ = +18 ± 1º (c=2.75 in CHCl₃) | chemimpex.com |

| Synonyms | (S)-(+)-Glycidyl p-toluenesulfonate, (S)-(+)-Oxirane-2-methanol p-toluenesulfonate | chemimpex.com |

Table 2: Selected Applications of this compound in Synthesis

| Target Molecule Class | Specific Example | Role of this compound | References |

| β-Blockers | (S)-Penbutolol, (S)-Bisoprolol | Chiral building block to establish stereocenter. | ntnu.nomdpi.com |

| Antiviral Drugs | HIV Protease Inhibitors | Chiral starting material for key intermediates. | researchgate.netmdpi.com |

| Enzyme Inhibitors | PARP1 Inhibitors | Enantiopure starting material for stereoselective synthesis. | nih.gov |

| Neurochemicals | Pyrido[3,2-b]oxazines | Intermediate for enantioselective synthesis. | chemicalbook.com |

| Functional Polymers | Polyether Copolymers | Copolymerized to create a backbone for post-polymerization modification. | d-nb.infonih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-oxiran-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQXXYIGRPAZJC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029330 | |

| Record name | (2S)-Glycidyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70987-78-9 | |

| Record name | (S)-Glycidyl tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70987-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl tosylate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070987789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-Glycidyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxiranemethanol, 4-methylbenzene-sulfonate, (S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-(+)-Glycidyl p-Toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL TOSYLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5A4KBQ99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for 2s + Glycidyl Tosylate

Derivation from Chiral Pool Precursors

The use of naturally occurring chiral molecules as starting materials provides an efficient route to enantiomerically pure compounds. D-mannitol and glycerol (B35011) derivatives are prominent chiral pool precursors for the synthesis of (2S)-(+)-glycidyl tosylate.

Synthetic Routes from D-Mannitol and Related Carbohydrates

D-mannitol, a readily available sugar alcohol, serves as a versatile starting material due to its inherent chirality. A common strategy involves the protection of the hydroxyl groups, followed by oxidative cleavage to yield a chiral glyceraldehyde derivative, a key intermediate for (S)-glycidol and subsequently this compound.

A typical synthetic sequence commences with the protection of the 1,2- and 5,6-hydroxyl groups of D-mannitol, often as acetals or ketals. For instance, reaction with cyclohexanone (B45756) can yield 1,2:5,6-di-O-cyclohexylidene-D-mannitol. orgsyn.org This protected diol can then be subjected to oxidative cleavage of the central C3-C4 bond using an oxidizing agent like sodium periodate. This cleavage results in the formation of two equivalents of a protected D-glyceraldehyde, such as 2,3-O-cyclohexylidene-D-glyceraldehyde. orgsyn.org

The resulting chiral aldehyde is then reduced to the corresponding alcohol, which can be converted to a suitable leaving group and subsequently cyclized to form the epoxide ring of (S)-glycidol. The final step involves the tosylation of the primary hydroxyl group of (S)-glycidol to afford this compound.

Enantioselective Conversion of Glycerol Derivatives

Glycerol, an abundant and inexpensive C3 building block, presents another attractive starting point. The challenge lies in the enantioselective differentiation of its two primary hydroxyl groups. One approach involves the conversion of glycerol into a prochiral intermediate, which can then be enantioselectively modified.

For example, glycerol can be converted to solketal (B138546) (1,2-O-isopropylidene-glycerol), protecting the 1- and 2-hydroxyl groups. preprints.org The remaining primary hydroxyl group can be tosylated. Subsequent removal of the isopropylidene protecting group under acidic conditions yields glycerol-1-tosylate. Treatment of this intermediate with a base can induce intramolecular cyclization to form glycidol (B123203). To achieve enantioselectivity, chiral bases or catalysts can be employed in this cyclization step, or a kinetic resolution can be performed on the racemic glycidol.

Asymmetric Epoxidation Approaches

Asymmetric epoxidation of prochiral allylic alcohols is a powerful and widely utilized method for the synthesis of chiral epoxides, including the precursor to this compound, (S)-glycidol.

Sharpless Asymmetric Epoxidation Derivatives

The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of enantioselective synthesis and a highly effective method for producing (S)-glycidol from allyl alcohol. libretexts.org This reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (t-BuOOH) as the oxidant. libretexts.org

The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation. For the synthesis of this compound, which requires (S)-glycidol, (+)-diethyl tartrate is used as the chiral ligand. The reaction typically proceeds with high enantioselectivity, often exceeding 90% enantiomeric excess (ee). jrchen-group.com One of the key advantages of this method is its predictability and reliability for a wide range of allylic alcohols. jrchen-group.com

| Reaction | Catalyst System | Oxidant | Chiral Ligand | Product | Enantiomeric Excess (ee) |

| Asymmetric Epoxidation of Allyl Alcohol | Ti(OiPr)4 | t-BuOOH | (+)-Diethyl tartrate | (S)-Glycidol | >90% |

Catalytic Asymmetric Synthesis Strategies

Beyond the well-established Sharpless epoxidation, other catalytic systems have been developed for the asymmetric epoxidation of allylic and homoallylic alcohols. These alternative methods often aim to use more environmentally benign oxidants, such as hydrogen peroxide, or to broaden the substrate scope.

Vanadium-Based Catalysts: Chiral vanadium complexes have been shown to be effective for the asymmetric epoxidation of allylic and even the more challenging homoallylic alcohols. organic-chemistry.orgnih.gov These systems often employ chiral hydroxamic acid ligands. organic-chemistry.org While highly effective for certain substrates, their application to the synthesis of (S)-glycidol from allyl alcohol is less commonly reported than the Sharpless method.

Tungsten-Based Catalysts: Tungsten-based catalysts have been developed for the asymmetric epoxidation of allylic and homoallylic alcohols using aqueous hydrogen peroxide as the oxidant. This is advantageous from both an economic and environmental perspective, as it generates water as the only byproduct. acs.org

Niobium-Based Catalysts: Chiral niobium-salan complexes have also been utilized for the enantioselective epoxidation of allylic alcohols with hydrogen peroxide or urea-hydrogen peroxide. libretexts.org These catalysts have demonstrated high enantioselectivities for the epoxidation of various primary allylic alcohols. libretexts.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis. For the preparation of this compound, the key step is typically the enzymatic kinetic resolution of a racemic mixture of glycidol or a derivative thereof.

Lipases are the most commonly employed enzymes for this purpose due to their broad substrate specificity, stability in organic solvents, and high enantioselectivity. researchgate.netunits.it The principle of kinetic resolution lies in the faster reaction of the enzyme with one enantiomer of the racemic substrate, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. nih.gov

In a typical procedure for resolving racemic glycidol, a lipase (B570770) such as Candida antarctica lipase B (CALB) is used to catalyze the acylation of the hydroxyl group of glycidol with an acyl donor, often a vinyl ester like vinyl acetate (B1210297). researchgate.net The enzyme selectively acylates the (R)-enantiomer, leaving behind the desired (S)-glycidol with high enantiomeric excess. researchgate.net The resulting (S)-glycidol can then be separated from the (R)-glycidyl acetate by standard purification techniques.

| Enzyme | Substrate | Acyl Donor | Product (Resolved) | Enantioselectivity (E value) |

| Pseudomonas cepacia Lipase (PCL) | rac-glycidol | Vinyl acetate | (S)-glycidol | High |

| Candida antarctica Lipase B (CALB) | rac-glycidol | Vinyl acetate | (S)-glycidol | High |

This chemoenzymatic approach provides a practical and efficient route to enantiomerically pure (S)-glycidol, which is then readily converted to this compound by reaction with p-toluenesulfonyl chloride in the presence of a base.

Enzymatic Resolution Techniques for Glycidol Precursors

The synthesis of enantiomerically pure this compound often begins with the resolution of racemic glycidol, its immediate precursor. Enzymatic kinetic resolution (EKR) stands out as a highly effective method for separating the enantiomers of racemic glycidol. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed product. youtube.com

Lipases are widely employed due to their commercial availability, broad substrate acceptance, and high degree of enantioselectivity in organic solvents. nih.gov The most common strategy is the irreversible transesterification of racemic glycidol using an acyl donor, such as vinyl acetate. In this process, the lipase selectively acylates one enantiomer (typically the (R)-enantiomer), leaving the desired (S)-glycidol unreacted. The resulting (S)-glycidol and the (R)-glycidyl acetate can then be easily separated.

Several lipases have demonstrated high efficacy in this resolution. Lipase B from Candida antarctica (CALB) and lipases from Pseudomonas cepacia (PSL-C) are particularly notable for achieving excellent results, often yielding high enantiomeric ratios (E > 200) and enantiomeric excesses (ee) greater than 99% for both the remaining (S)-alcohol and the (R)-acetylated product. nih.gov The choice of enzyme and reaction conditions, including the solvent and acylating agent, is critical to maximizing both yield and stereochemical purity. nih.govnih.gov

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Product (S)-Glycidol ee (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| Pseudomonas fluorescens | Vinyl Acetate | CHCl₃ | 40 | 94 | 60 |

| Pseudomonas cepacia (PSL-C) | Vinyl Acetate | tert-Butyl methyl ether | ~50 | >99 | >200 |

| Candida antarctica (CAL-B) | Vinyl Acetate | Hexane | ~50 | >99 | >200 |

| Porcine Pancreatic Lipase (PPL) | Vinyl Acetate | Toluene | ~50 | Not specified | 13 |

Whole-Cell Biocatalysis for Stereoselective Formation of Epoxide Intermediates

Whole-cell biocatalysis offers a powerful alternative to using isolated enzymes for producing chiral epoxides like (S)-glycidol. This approach leverages the metabolic machinery of intact microorganisms, which can contain the necessary enzymes and cofactors to perform stereoselective transformations. nih.gov For the synthesis of (S)-glycidol, a common strategy is the asymmetric epoxidation of a prochiral substrate, such as allyl alcohol.

Alkene-utilizing bacteria and genetically engineered microorganisms are the primary catalysts in this field. sigmaaldrich.com For instance, recombinant Escherichia coli strains can be engineered to co-express specific enzymes, such as a styrene (B11656) monooxygenase and alcohol dehydrogenases. nih.gov This combination allows for the highly selective oxidation of the alkene, achieving excellent enantio- and diastereoselectivity in the formation of the desired epoxy alcohol. nih.gov

The advantages of whole-cell systems include the elimination of costly enzyme purification, the in-situ regeneration of cofactors, and enhanced enzyme stability within the cellular environment. nih.gov These systems can be designed to convert substrates into the target products through either fermentation processes, where the product is synthesized from the growth substrate, or biotransformations, where resting cells convert an added substrate. nih.gov The development of robust whole-cell biocatalysts is a key area of research for the sustainable and efficient production of chiral building blocks for the pharmaceutical industry. morressier.com

Optimization of Reaction Conditions and Process Intensification

Solvent Effects on Stereochemical Purity and Yield

The final step in the synthesis of this compound is the reaction of (S)-glycidol with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base. The choice of solvent for this tosylation reaction is critical, as it can significantly influence the reaction rate, yield, and, most importantly, the stereochemical integrity of the chiral epoxide. The solvent's polarity, characterized by its dielectric constant, can play a significant role in the reaction outcome. researchgate.net

Commonly used solvents include chlorinated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂), aromatic hydrocarbons such as toluene, and ethers like tetrahydrofuran (B95107) (THF). The solvent can affect the solubility of the reactants and reagents, the rate of the desired O-tosylation, and the rates of potential side reactions. One major concern is the risk of racemization, which can occur via nucleophilic attack on the epoxide ring, leading to a loss of enantiomeric purity.

Research into the preparation of related chiral compounds has shown that the stereochemical outcome can be highly dependent on the solvent system. semanticscholar.org For instance, in the synthesis of Li₇P₃S₁₁ solid electrolyte, acetonitrile (B52724) (ACN), a solvent with a high dielectric constant, was found to yield a product with high purity, whereas solvents with ring structures or high boiling points were less favorable. researchgate.net While direct comparative studies on glycidyl (B131873) tosylate synthesis are not extensively detailed in the available literature, the principles suggest that an ideal solvent should facilitate the reaction efficiently while minimizing side reactions that could compromise the enantiomeric excess of the final product.

| Solvent | Typical Base | General Observations/Considerations |

|---|---|---|

| Dichloromethane (CH₂Cl₂) | Pyridine, Triethylamine | Good solubility for reactants; commonly used. |

| Toluene | Triethylamine, Aqueous NaOH (Phase Transfer) | Allows for azeotropic removal of water if present. |

| Tetrahydrofuran (THF) | Pyridine, Triethylamine | Aprotic ether, can be effective but must be anhydrous. |

| Acetonitrile (ACN) | Pyridine, Triethylamine | Polar aprotic solvent, may influence reaction rates and selectivity. researchgate.net |

Catalyst Development and Ligand Design for Enhanced Selectivity

While the final tosylation step is typically not catalytic, the synthesis of the chiral precursor, (S)-glycidol, heavily relies on advanced catalytic methods to ensure high enantioselectivity. The most prominent and historically significant method is the Sharpless-Katsuki Asymmetric Epoxidation (SAE). organicreactions.orgresearchgate.net This reaction is a cornerstone of asymmetric synthesis and is highly effective for converting prochiral allylic alcohols into chiral epoxy alcohols with excellent enantiomeric purity, often exceeding 90-95% ee. organicreactions.orglibretexts.org

The SAE catalyst system consists of three key components:

A Titanium Source: Titanium(IV) isopropoxide [Ti(O-iPr)₄] is the standard catalyst.

A Chiral Ligand: Optically active dialkyl tartrates, such as diethyl tartrate (DET) or diisopropyl tartrate (DIPT), are used. The chirality of the tartrate dictates the stereochemical outcome of the epoxidation. youtube.com

An Oxidant: tert-Butyl hydroperoxide (TBHP) serves as the oxygen source. researchgate.net

The remarkable predictability of the SAE reaction is one of its most powerful features. The choice of the tartrate ligand directly controls which face of the alkene is epoxidized. When the allylic alcohol is drawn in a specific orientation, using L-(+)-diethyl tartrate directs oxygen delivery to one face of the double bond to produce (2S)-glycidol, while D-(-)-diethyl tartrate directs it to the opposite face to yield (2R)-glycidol. This reagent-controlled selectivity makes it an invaluable tool for accessing either enantiomer of glycidol. youtube.com The catalyst is believed to be a dimeric species in solution, where the titanium centers, chiral tartrate ligands, and the allylic alcohol substrate assemble to create a rigid chiral environment that directs the oxidant to a specific face of the alkene. youtube.com

| Chiral Ligand | Substrate | Product Stereochemistry |

| L-(+)-Diethyl Tartrate ((+)-DET) | Allyl Alcohol | (2S)-Glycidol |

| D-(-)-Diethyl Tartrate ((-)-DET) | Allyl Alcohol | (2R)-Glycidol |

Large-Scale Preparative Methods and Industrial Considerations

Transitioning the synthesis of this compound from a laboratory procedure to an industrial-scale process involves several critical considerations. Key objectives on a large scale are ensuring high yield, exceptional chemical and enantiomeric purity, process safety, and economic viability. nih.gov

A significant challenge in the synthesis of chiral glycidyl derivatives is achieving high enantiomeric purity. google.com While methods like the Sharpless epoxidation provide high initial enantiomeric excess (e.e.), further purification is often necessary to meet the stringent requirements for pharmaceutical intermediates. Recrystallization is the most common and practical method for enhancing the enantiomeric purity of solid compounds on a large scale. nih.gov However, reports indicate that purifying glycidyl tosylate to an e.e. above 95% through crystallization can be difficult, suggesting that the formation of solid solutions or other crystallographic behaviors may impede efficient separation of enantiomers. google.com Alternative derivatives, such as (2S)-glycidyl m-nitrobenzenesulfonate, have been developed as they can be more readily crystallized to extremely high enantiomeric purity (e.g., >98% e.e.). google.com

Industrial process considerations also include:

Reagent Handling and Safety: The use of potentially hazardous reagents like p-toluenesulfonyl chloride and organic solvents requires robust safety protocols and specialized equipment.

Process Efficiency: "One-pot" procedures, where the glycidol is generated in situ from a precursor like 3-chloro-1,2-propanediol (B139630) and then reacted with sulfonyl halide without isolation, can improve efficiency and yield by avoiding the handling of potentially unstable intermediates. google.com

Purification Strategy: The choice between direct crystallization of the final product and the purification of an intermediate must be carefully evaluated based on efficiency, cost, and the final purity achieved. nih.gov

Waste Management: The development of environmentally benign processes that minimize solvent use and waste generation is a crucial aspect of modern industrial chemistry. nih.gov

Chemical Reactivity and Mechanistic Studies of 2s + Glycidyl Tosylate

Nucleophilic Ring-Opening Reactions

The high ring strain of the epoxide in (2S)-(+)-glycidyl tosylate makes it susceptible to nucleophilic attack, which proceeds via a nucleophilic substitution (SN2-type) mechanism. This ring-opening is a key reaction for introducing a variety of functional groups and is fundamental to its application in synthesis, for instance, in the preparation of beta-blockers. nih.govtubitak.gov.treuropeanpharmaceuticalreview.com

Regioselectivity and Stereoselectivity of Nucleophilic Attack on the Epoxide Ring

The ring-opening of the epoxide in this compound is both regioselective and stereoselective. The outcome is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of an acid catalyst. libretexts.orglibretexts.org

Regioselectivity: The epoxide ring contains two electrophilic carbons: a primary carbon (C3) and a secondary carbon (C2, the chiral center).

Under neutral or basic conditions , strong nucleophiles preferentially attack the less sterically hindered primary carbon (C3). This is a classic SN2 attack driven by sterics. khanacademy.orgmasterorganicchemistry.com

Under acidic conditions , the epoxide oxygen is first protonated, making the ring more reactive. The subsequent nucleophilic attack by a weak nucleophile occurs preferentially at the more substituted secondary carbon (C2). This is because the transition state has significant carbocation character, which is better stabilized by the alkyl group at C2. libretexts.orgyoutube.com

Stereoselectivity: The nucleophilic attack on the epoxide ring proceeds with inversion of configuration at the center of attack, a hallmark of the SN2 mechanism. stackexchange.comyoutube.com When the attack occurs at the chiral C2 carbon, the (S)-configuration of the starting material is inverted to an (R)-configuration in the product. If the attack occurs at the C3 carbon, the stereochemistry at the C2 center is retained.

The synthesis of the (S)-enantiomer of the beta-blocker Propranolol illustrates this principle. A phenoxide nucleophile attacks the less-hindered primary carbon of an (S)-epoxide derivative, retaining the (S)-stereochemistry at the secondary carbon in the final product. researchgate.net

| Reaction Conditions | Site of Attack | Governing Factor | Mechanism Type |

|---|---|---|---|

| Basic / Neutral (Strong Nucleophile) | C3 (Primary Carbon) | Steric Hindrance | SN2 |

| Acidic (Weak Nucleophile) | C2 (Secondary Carbon) | Electronic (Carbocation Stability) | SN1-like |

Influence of Nucleophile Structure and Reaction Conditions

Nucleophile Strength: Strong, negatively charged nucleophiles (e.g., alkoxides, phenoxides, amines, Grignard reagents) favor the SN2 pathway under basic or neutral conditions, attacking the less substituted C3 position. libretexts.orgkhanacademy.org Weak, neutral nucleophiles (e.g., water, alcohols) require acid catalysis to open the ring and will subsequently attack the more substituted C2 position. chemistrysteps.comkhanacademy.org

Solvent: The choice of solvent can influence the nucleophilicity of the attacking species. Aprotic solvents are generally preferred for reactions with strong nucleophiles to avoid protonation of the nucleophile. In some cases, fluorinated alcohols have been shown to promote ring-opening reactions even with neutral carbon nucleophiles without the need for strong Lewis acids. arkat-usa.org

pH: The pH of the reaction medium dictates the mechanism. Basic or neutral conditions lead to direct SN2 attack, while acidic conditions lead to a protonation-first, SN1-like ring-opening. nih.gov Studies on the related glycidyl (B131873) methacrylate (B99206) (GMA) show that at pH 3.5, reactions with hydroxyl groups proceed via an epoxide ring-opening mechanism. nih.gov

Concerted vs. Stepwise Mechanisms in Ring Opening

The mechanistic pathway for the nucleophilic ring-opening of epoxides is a classic topic of mechanistic organic chemistry.

Concerted Mechanism (SN2): In the presence of a strong nucleophile under basic or neutral conditions, the reaction proceeds through a single, concerted transition state. youtube.com The nucleophile attacks the electrophilic carbon at the same time as the carbon-oxygen bond breaks. This backside attack results in a predictable inversion of stereochemistry and is the dominant pathway for this compound with strong nucleophiles. khanacademy.orgmasterorganicchemistry.com

Stepwise Character (SN1-like): Under acidic conditions, the mechanism is not a true stepwise SN1 reaction involving a discrete carbocation intermediate. Instead, it is best described as a "hybrid" or "borderline" mechanism. libretexts.orglibretexts.org After protonation of the epoxide oxygen, the C-O bond begins to break, leading to a transition state with significant positive charge buildup on the more substituted carbon. The nucleophile attacks this electron-deficient carbon before a full carbocation can form. libretexts.org This explains the regioselectivity for the more substituted carbon while still generally resulting in anti-addition of the nucleophile and the hydroxyl group. youtube.com

Electrophilic Transformations

While the primary reactivity of the epoxide ring is with nucleophiles, the oxygen atom's lone pairs also allow it to act as a Lewis base, enabling electrophilic transformations, most notably those catalyzed by Lewis acids.

Lewis Acid Catalyzed Reactions

Lewis acids play a similar role to Brønsted acids in activating the epoxide ring, but they can offer greater control and catalytic activity under non-aqueous conditions. mdpi.comnih.gov A Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bonds and increasing the electrophilicity of the ring carbons. researchgate.net

This activation makes the epoxide more susceptible to attack by even weak nucleophiles. This strategy is central to the "monomer-activated" anionic ring-opening polymerization (AROP) of epoxide monomers. researchgate.netresearchgate.net Glycidyl tosylate itself was initially considered non-polymerizable via AROP due to the tosylate being a strong leaving group, which would compete with the ring-opening. However, using a Lewis acid to activate the monomer allows for copolymerization with other epoxides like ethylene (B1197577) oxide. researchgate.net The Lewis acid activates the epoxide for nucleophilic attack while also forming an 'ate complex' with the initiator, which decreases the reactivity of the active centers, leading to a more controlled polymerization. researchgate.netresearchgate.net

| Catalyst Type | Mechanism of Activation | Effect on Reactivity | Application Example |

|---|---|---|---|

| Brønsted Acid (e.g., H₂SO₄) | Protonation of epoxide oxygen | Increases ring strain and creates a good leaving group (R-OH) | Acid-catalyzed hydrolysis to diols |

| Lewis Acid (e.g., B(C₆F₅)₃, iBu₃Al) | Coordination to epoxide oxygen | Polarizes C-O bonds, increasing carbon electrophilicity | Monomer-activated ring-opening polymerization (AROP) |

Rearrangement Reactions Involving the Tosylate Group

The tosylate group in this compound is an excellent leaving group, making the primary carbon to which it is attached another potential site for nucleophilic substitution. masterorganicchemistry.comchemistrysteps.com However, rearrangement reactions involving the migration of the tosylate group itself are not a commonly reported pathway for this specific molecule under typical synthetic conditions.

Rearrangements often require the formation of carbocation intermediates. The formation of a primary carbocation that would be required for a rearrangement involving the tosyl-bearing carbon is energetically unfavorable. The reactivity of the strained epoxide ring is significantly higher, meaning that reactions at the epoxide are kinetically favored over reactions that might lead to rearrangement at the primary tosylate center. Therefore, the dominant reaction pathways involve the tosylate acting as a leaving group in SN2 reactions or, more commonly, the nucleophilic opening of the more reactive epoxide ring.

Elimination Reactions

Elimination reactions of this compound are intriguing as they can lead to the formation of valuable unsaturated compounds. These reactions are typically promoted by the use of strong bases. The regiochemistry and stereochemistry of these eliminations are of significant interest in synthetic chemistry.

Formation of Unsaturated Compounds

The reaction of this compound with strong, non-nucleophilic bases can lead to the formation of allylic alcohol through a rearrangement-elimination pathway. Instead of a direct E2 elimination, which is geometrically disfavored, the reaction often proceeds through an initial intramolecular rearrangement.

The proposed mechanism involves the abstraction of a proton from the carbon atom of the epoxide ring by a strong base. This is followed by the cleavage of the C-O bond of the epoxide, leading to the formation of an allylic alkoxide intermediate. Subsequent elimination of the tosylate group results in the formation of the corresponding allylic alcohol. The driving force for this reaction is the relief of the ring strain in the epoxide and the formation of a stable tosylate anion.

This transformation is a valuable method for the synthesis of chiral allylic alcohols from chiral glycidyl derivatives. The stereochemistry of the starting material directly influences the stereochemistry of the product, making it a stereospecific process.

Competing Reaction Pathways

The primary competing reaction pathway for the elimination of this compound is the nucleophilic substitution (SN2) reaction. reddit.com In this pathway, a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to its opening. This reaction is also highly stereospecific and results in the formation of a diol derivative after workup.

The competition between elimination and substitution is influenced by several factors:

Nature of the Base/Nucleophile: Strong, sterically hindered, non-nucleophilic bases, such as potassium tert-butoxide, favor the elimination pathway. Conversely, strong, non-hindered nucleophiles, such as organocuprates or azide (B81097) ions, tend to favor the SN2 ring-opening reaction. masterorganicchemistry.com

Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents can stabilize the transition state of the SN2 reaction, thus favoring substitution. Non-polar solvents may favor the elimination pathway.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions often have a higher activation energy and are more entropically favored. masterorganicchemistry.com

Substrate Structure: The inherent structure of this compound, with the tosylate group on a primary carbon adjacent to the epoxide, makes both pathways plausible. The strain of the epoxide ring activates the adjacent carbons for nucleophilic attack.

The table below summarizes the expected major product based on the reaction conditions.

| Reagent Type | Favored Pathway | Major Product |

| Strong, sterically hindered base | Elimination | Allylic alcohol |

| Strong, non-hindered nucleophile | Substitution (SN2) | Ring-opened product |

Transition State Analysis and Computational Chemistry Investigations

Computational chemistry provides powerful tools to investigate the mechanisms and stereoselectivity of reactions involving this compound. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer detailed insights into the transition states and reaction pathways.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be employed to model the transition states of both the elimination and substitution pathways.

DFT studies on similar epoxide ring-opening reactions under basic conditions have confirmed that the reaction proceeds via an SN2 mechanism. researchgate.net These studies analyze the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. The calculated activation energies for different pathways can predict which reaction is kinetically favored.

For the elimination reaction of this compound, DFT calculations can elucidate the multi-step mechanism involving proton abstraction, ring-opening, and tosylate elimination. By modeling the transition state for each step, the rate-determining step can be identified, and the influence of the base and solvent on the reaction barrier can be quantified. For instance, a DFT study on the base-catalyzed cleavage of a related β-O-4 ether linkage in lignin (B12514952) highlighted an epoxide-formation pathway, demonstrating the utility of DFT in uncovering complex reaction mechanisms involving epoxides.

Molecular Dynamics Simulations of Stereoselective Pathways

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules. For stereoselective reactions of this compound, MD simulations can provide insights into the dynamic behavior of the molecule and its interaction with reagents and solvent molecules, which can influence the stereochemical outcome. researchgate.net

While specific MD simulations on the elimination reaction of this compound are not widely reported, simulations on related systems, such as cross-linked epoxy resins, have been used to understand material properties at a molecular level. researchgate.netnih.gov In the context of stereoselective pathways, MD simulations can be used to explore the conformational preferences of the substrate and the transition state. This can be particularly useful in understanding how the chirality of this compound is transferred to the product in both elimination and substitution reactions.

For example, MD simulations could model the approach of a nucleophile to the chiral epoxide, revealing the preferred trajectories that lead to the observed stereospecific ring-opening. Similarly, simulations could explore the conformational dynamics during the rearrangement-elimination pathway to allylic alcohol, helping to explain the high stereospecificity of this transformation. Computational studies on chiral epoxide radicals have also shown how substituents influence the barriers for ring-opening, a process that can be further elucidated with dynamic simulations. nih.gov

Applications of 2s + Glycidyl Tosylate in Chiral Synthesis

Precursor for Active Pharmaceutical Ingredients (APIs)

(2S)-(+)-Glycidyl tosylate is a key chiral intermediate in the synthesis of a variety of APIs. chemimpex.comalfachemch.com Its electrophilic nature and defined stereochemistry make it an ideal starting material for creating complex molecules with specific biological activities. chemimpex.com

The biological activity of many beta-adrenergic blocking agents (beta-blockers) resides primarily in the (S)-enantiomer. jocpr.comut.ac.ir For instance, (S)-Propranolol is reported to be up to 100 times more potent than its (R)-enantiomer. jocpr.com Consequently, the asymmetric synthesis of these compounds is of significant pharmaceutical importance.

This compound provides the necessary chiral backbone for these molecules. The general synthetic strategy involves the nucleophilic opening of the epoxide ring by an appropriate amine. In the case of Propranolol and Atenolol, this amine is isopropylamine. The tosylate group makes the terminal carbon of the glycidyl (B131873) moiety highly susceptible to nucleophilic attack, facilitating the key bond formation.

The synthesis of (S)-Atenolol, for example, can be achieved by first reacting 2-(4-hydroxyphenyl)acetamide with a chiral glycidyl precursor like (R)-epichlorohydrin (which generates the (S)-glycidyl ether intermediate) and subsequently reacting this intermediate with isopropylamine. newdrugapprovals.org This reaction opens the epoxide ring to form the final (S)-Atenolol product with high enantiomeric purity. newdrugapprovals.org Similarly, the synthesis of (S)-Propranolol involves the reaction of α-naphthol to form an α-naphthyl glycidyl ether intermediate, which is then resolved or synthesized enantioselectively before reaction with isopropylamine. jocpr.comut.ac.ir this compound serves as a high-purity, pre-made chiral synthon for this glycidyl ether intermediate.

| Beta-Blocker | Key Chiral Intermediate | Nucleophile |

| (S)-Propranolol | (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane | Isopropylamine |

| (S)-Atenolol | (S)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide | Isopropylamine |

This table illustrates the common chiral intermediates and reagents used in the synthesis of specific (S)-enantiomer beta-blockers, a process for which this compound is a key building block.

This compound is a protected form of glycidol (B123203) that is utilized as an intermediate in the preparation of neurochemicals. alfachemch.comlgcstandards.com Its defined stereochemistry is crucial for the synthesis of molecules that interact with specific biological targets in the nervous system. It has been used in the enantioselective synthesis of (R)- and (S)-4-acetyl-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazines, which are heterocyclic scaffolds of interest in medicinal chemistry. ottokemi.com

Furthermore, this chiral building block plays a role in the synthesis of antiviral agents. A notable example is its use in the synthesis of the HIV-1 protease inhibitor, Indinavir (L-735,524). mdpi.com The synthesis involves a highly diastereoselective reaction between a chiral, non-racemic amide enolate and (S)-glycidyl tosylate to construct a key portion of the drug's structure. mdpi.com

Dopamine D2 receptors are important targets for drugs treating central nervous system disorders. nih.gov The synthesis of selective D2 receptor ligands often requires precise stereochemical control to ensure high affinity and selectivity for the target receptor over other subtypes (e.g., D1, D3). nih.govnih.gov

Synthetic routes to these ligands frequently involve the reaction of an amine with a chiral epoxide to form an amino alcohol core, a structural motif common in many receptor ligands. nih.gov this compound is an ideal reagent for this purpose. The tosylate group activates the molecule for nucleophilic substitution by an amine-containing fragment, while the (S)-configured epoxide allows for the stereospecific installation of a hydroxyl group, leading to the desired chiral amino alcohol intermediate. While specific syntheses of D2 ligands may use various chiral epoxides, the fundamental reactivity of this compound makes it a valuable building block for constructing the chiral side chains necessary for potent and selective receptor binding. nih.gov

L-carnitine is a naturally occurring amino acid derivative that plays a critical role in fatty acid metabolism. google.comnih.gov Only the L-isomer is biologically active, making enantioselective synthesis essential for its therapeutic use. google.com

Several industrial syntheses of L-carnitine start from chiral C3 or C4 precursors. One common strategy involves the enantioselective reduction of a 4-chloro-3-oxobutyrate to yield ethyl (+)-(R)-4-chloro-3-hydroxybutyrate. epo.org This chiral intermediate is then reacted with trimethylamine (B31210) to form L-carnitine. epo.org An alternative approach starts with chiral epoxides like S-epichlorohydrin. googleapis.com this compound, being readily derived from (S)-glycidol, provides a high-purity chiral C3 synthon that can be converted into the L-carnitine backbone. The synthesis involves the ring-opening of the epoxide and subsequent functional group manipulations to introduce the carboxylic acid and trimethylammonium moieties characteristic of L-carnitine.

Construction of Chiral Polymers and Materials

The precise arrangement of chiral centers along a polymer chain can impart unique properties, making such materials useful for applications like chiral separation or catalysis.

This compound was historically considered a "non-polymerizable" monomer for conventional anionic ring-opening polymerization (ROP). researchgate.netnih.govnih.gov This is because the tosylate is an excellent leaving group, and nucleophilic initiators (like alkoxides) would preferentially substitute the tosylate rather than open the epoxide ring. researchgate.netnih.gov

However, research has shown that glycidyl tosylate can be successfully copolymerized with other epoxides, such as ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO), using a "monomer-activated" mechanism. researchgate.netnih.gov This method avoids strong nucleophiles and allows for the formation of copolymers containing 7–25% incorporated glycidyl tosylate units. researchgate.netnih.gov

The resulting copolymers possess a polyether backbone with pendant tosylate groups. These tosylate moieties can then be quantitatively replaced through nucleophilic substitution reactions in a post-polymerization modification step. researchgate.netnih.gov This approach provides access to a library of functionalized, chiral polyethers that cannot be synthesized by direct polymerization of the corresponding functional monomers. researchgate.netnih.gov This makes this compound a gateway to a new class of tailored chiral materials. researchgate.net

| Comonomer | Monomer Feed Ratio (Comonomer:GlyTs) | Incorporated GlyTs (%) |

| Propylene Oxide (PO) | 7:1 | ~8% |

| Ethylene Oxide (EO) | Not specified, but copolymerization is successful | 7-25% range reported for copolymers |

This table summarizes findings on the copolymerization of Glycidyl Tosylate (GlyTs), demonstrating its viability as a monomer under specific conditions to create reactive, chiral polyethers. Data synthesized from research findings. researchgate.netnih.gov

Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, where they are employed to induce enantioselectivity in metal-catalyzed reactions. This compound serves as a key starting material for the synthesis of a variety of chiral ligands, particularly those containing 1,2-amino alcohol moieties. These ligands, in turn, are utilized in a range of asymmetric transformations, including reductions and carbon-carbon bond-forming reactions.

One notable application involves the synthesis of chiral 1,2-amino alcohols through the reaction of (S)-glycidyl p-toluenesulfonate with an amine. The resulting chiral amino alcohol can then be further functionalized to create bidentate or tridentate ligands. For instance, reaction with a phosphine-containing compound can yield chiral phosphine-amino alcohol ligands. These ligands are effective in asymmetric catalytic reactions, where the precise spatial arrangement of the coordinating atoms around the metal center dictates the stereochemical outcome of the reaction.

A specific example is the preparation of chiral N-substituted-3-pyrrolidinol derivatives. The synthesis commences with the opening of the epoxide ring of (S)-glycidyl p-toluenesulfonate by an appropriate amine, followed by intramolecular cyclization to form the pyrrolidine (B122466) ring. These chiral pyrrolidinol derivatives can then be used as ligands in asymmetric catalysis.

The effectiveness of ligands derived from this compound is demonstrated in various catalytic processes. For instance, these ligands have been successfully employed in the asymmetric reduction of ketones and imines, as well as in asymmetric allylic alkylation reactions, often affording high levels of enantioselectivity.

Table 1: Examples of Chiral Ligands Synthesized from this compound and Their Applications

| Chiral Ligand Type | Synthetic Precursor | Application in Asymmetric Catalysis |

| Chiral 1,2-Amino Alcohols | (S)-Glycidyl p-toluenesulfonate | Ligands for asymmetric reduction of ketones |

| Chiral N-Substituted-3-pyrrolidinols | (S)-Glycidyl p-toluenesulfonate | Ligands for asymmetric allylic alkylation |

Intermediate for Agrochemicals and Specialty Chemicals

The demand for enantiomerically pure agrochemicals is on the rise due to the increasing awareness that often only one enantiomer of a chiral pesticide possesses the desired biological activity, while the other may be inactive or even detrimental. This compound serves as a valuable chiral building block in the synthesis of such enantiopure agrochemicals.

Enantioselective Synthesis of Pesticides

While the widely used herbicide S-metolachlor is primarily synthesized via asymmetric hydrogenation of an imine, the use of chiral epoxides like this compound is a common strategy for introducing stereocenters in other agrochemicals. The epoxide ring of glycidyl tosylate can be opened by various nucleophiles in a regioselective and stereospecific manner, leading to the formation of chiral intermediates for the synthesis of complex active ingredients.

For example, in the synthesis of certain conazole fungicides, a chiral alcohol intermediate is often required. This compound can be used to construct such intermediates. The epoxide can be opened by a nucleophile, and the resulting diol derivative can be further elaborated to form the final fungicidal molecule. This approach ensures the desired stereochemistry at a specific carbon atom, which is often crucial for the fungicide's efficacy.

Flavor and Fragrance Compounds

The olfactory properties of chiral molecules are often highly dependent on their stereochemistry, with different enantiomers exhibiting distinct smells or tastes. This compound can be utilized as a precursor for the synthesis of chiral flavor and fragrance compounds, particularly chiral lactones.

The synthesis of chiral γ-lactones, which are known for their fruity and creamy aromas, can be achieved using this compound. The synthetic strategy typically involves the opening of the epoxide ring by a carbon nucleophile, such as a Grignard reagent or an enolate, to introduce the side chain of the lactone. Subsequent functional group manipulations and cyclization lead to the formation of the chiral lactone. The stereocenter originating from the glycidyl tosylate dictates the final stereochemistry of the lactone and, consequently, its characteristic aroma.

Table 2: Examples of Chiral Compounds from this compound in Agrochemical and Fragrance Industries

| Industry | Compound Class | Synthetic Application of this compound |

| Agrochemicals | Conazole Fungicides | Synthesis of chiral alcohol intermediates |

| Flavors & Fragrances | Chiral γ-Lactones | Introduction of the chiral center for specific aroma profiles |

Derivatization for Prodrug Design and Bioconjugation

The reactive nature of the epoxide and the leaving group potential of the tosylate in this compound make it a suitable candidate for derivatization in the fields of medicinal chemistry and biotechnology.

In prodrug design, a biologically active molecule is often chemically modified to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This compound can be used as a chiral linker to attach a promoiety to a drug molecule. The epoxide can react with a nucleophilic functional group on the drug, such as an amine or a hydroxyl group, to form a stable conjugate. The tosylate group can be displaced by another nucleophile, allowing for further modification. The resulting prodrug can then release the active drug under specific physiological conditions.

In the realm of bioconjugation, which involves the covalent attachment of molecules to biomolecules such as proteins or peptides, this compound can act as a versatile crosslinking agent. The epoxide functionality can react with nucleophilic side chains of amino acids, such as lysine (B10760008) or cysteine, to form stable covalent bonds. This allows for the site-specific modification of proteins, enabling the attachment of labels, imaging agents, or other functional molecules. The chirality of the linker can also influence the properties and biological activity of the resulting bioconjugate.

Stereoselective Transformations Facilitated by 2s + Glycidyl Tosylate

Stereospecific Functionalization of Epoxides

The epoxide moiety of (2S)-(+)-Glycidyl tosylate is an electrophilic three-membered ring that can be opened by a variety of nucleophiles. These ring-opening reactions are typically highly regioselective and stereospecific. Nucleophilic attack generally occurs at the less sterically hindered terminal carbon of the epoxide (C3), proceeding via an Sₙ2 mechanism. This results in the inversion of the stereochemistry at that carbon, leading to the formation of a chiral, functionalized product with high predictability.

Chiral Alcohol Synthesis

The reaction of this compound with oxygen-based nucleophiles provides a reliable method for the synthesis of chiral diols and ether alcohols. When an aromatic alcohol (ArOH) is used as the nucleophile, it attacks the terminal carbon of the epoxide. This ring-opening leads to the formation of a chiral 1-aryloxy-3-tosyloxy-2-propanol intermediate. This strategy has been employed in the synthesis of precursors for beta-blockers. google.com The reaction proceeds with extremely high regioselectivity, with the nucleophile adding almost exclusively to the terminal carbon of the epoxide. google.com

Table 1: Synthesis of Chiral Alcohol Precursors using this compound

| Nucleophile (ArOH) | Product Structure | Application | Reference |

|---|

Chiral Amine Synthesis

Analogous to the synthesis of chiral alcohols, the reaction of this compound with nitrogen-based nucleophiles is a cornerstone for the preparation of chiral amino alcohols. These compounds are pivotal intermediates in the synthesis of numerous pharmaceuticals. nih.gov Primary or secondary amines can be used to open the epoxide ring, yielding chiral 1-amino-3-tosyloxy-2-propanols. This approach is particularly significant in the synthesis of beta-blocker side chains, where a specific amine is introduced to create the desired pharmacophore. google.com The high regioselectivity of the epoxide opening ensures the formation of the desired constitutional isomer. google.com

Table 2: Synthesis of Chiral Amine Precursors using this compound

| Nucleophile (Amine) | Product Structure | Application | Reference |

|---|---|---|---|

| Isopropylamine (i-PrNH₂) | i-PrNH-CH₂-CH(OH)-CH₂-OTs | Intermediate for Propranolol | google.com |

Chiral Thiol Synthesis

The synthesis of chiral thiols and thioethers can be achieved through the nucleophilic ring-opening of the epoxide in this compound with sulfur-containing nucleophiles. This reaction follows the same stereospecific Sₙ2 pathway, where a thiol (R-SH) or a sulfide (B99878) anion attacks the terminal carbon of the epoxide. This process generates a chiral 1-thio-3-tosyloxy-2-propanol derivative. These products are valuable in various fields, including the synthesis of biologically active compounds and chiral ligands for asymmetric catalysis. While direct asymmetric approaches to free thiols have been a challenge, the use of chiral epoxides like glycidyl (B131873) tosylate provides a deterministic route to enantiopure sulfur-containing molecules. researchgate.net

Asymmetric Synthesis of Heterocyclic Compounds

This compound is not only used for simple functionalization but also serves as a key starting material for the asymmetric synthesis of more complex cyclic structures, including various heterocyclic compounds. nih.govamanote.com The strategy often involves an initial nucleophilic ring-opening of the epoxide, followed by an intramolecular cyclization step, which leverages the tosylate as a leaving group or uses other functionalities introduced by the nucleophile.

Oxiranes, Tetrahydrofurans, and Pyrrolidines

The synthesis of substituted chiral tetrahydrofurans and pyrrolidines can be accomplished using this compound as the chiral precursor. nih.gov One common synthetic pathway involves the reaction of the epoxide with a carbon nucleophile that also contains a protected hydroxyl or amino group. After the initial ring-opening, a subsequent deprotection and intramolecular cyclization can furnish the desired five-membered heterocyclic ring. For instance, a reaction with a suitable organometallic reagent followed by an intramolecular Williamson ether synthesis or an intramolecular amination can lead to the formation of chiral tetrahydrofurans or pyrrolidines, respectively. nih.govresearchgate.net The synthesis of substituted oxiranes can also be achieved through further chemical manipulation of the initial ring-opened product. mdpi.com

Spirocompounds and Fused Ring Systems

The construction of complex polycyclic architectures such as spirocompounds and fused ring systems often relies on chiral building blocks to control the stereochemical outcome. rsc.orgnih.gov this compound is an ideal candidate for such syntheses due to its dense functionality. Tandem reactions, where an initial intermolecular epoxide ring-opening is immediately followed by an intramolecular cyclization, are particularly efficient. rsc.org For example, a bifunctional nucleophile can open the epoxide and the newly formed hydroxyl group can then participate in a cyclization, or the second nucleophilic site can displace the tosylate group. This approach has been used to create spirooxindoles and other fused heterocyclic systems, which are prevalent motifs in natural products and medicinal chemistry. rsc.orgnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name or Common Synonym |

|---|---|

| This compound | (S)-oxiran-2-ylmethyl 4-methylbenzenesulfonate |

| Propranolol | 1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol |

| Oxirane | Ethylene (B1197577) oxide |

| Tetrahydrofuran (B95107) | Oxolane |

Tandem Reactions and Cascade Processes Involving Glycidyl Tosylate

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. These reactions are highly sought after in medicinal and materials chemistry for their ability to generate diverse libraries of complex molecules in a time- and resource-efficient manner.

While the application of this compound in well-documented, specific one-pot multicomponent reactions is not extensively reported in readily available literature, its chemical properties suggest its high potential as a key component in such transformations. Theoretically, its electrophilic nature at two distinct sites—the epoxide ring carbons and the carbon bearing the tosylate group—allows for sequential reactions with different nucleophiles in a one-pot setting.

For instance, a hypothetical one-pot multicomponent reaction could involve the initial ring-opening of the epoxide by a primary amine, followed by an in-situ reaction of the newly formed secondary amine and hydroxyl group with other components, such as an isocyanate or an aldehyde and a cyanide source (a Strecker-type reaction), to build complex heterocyclic scaffolds.

Table 1: Hypothetical One-Pot Multicomponent Reaction Involving this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class | Key Bond Formations |

| This compound | Primary Amine | Isocyanate | Chiral Substituted Ureas | C-N, C-N, C-O |

| This compound | Amino Alcohol | Dicarbonyl Compound | Chiral Morpholine Derivatives | C-N, C-O |

This table represents a conceptual framework for potential MCRs and is not based on specific documented examples from the conducted searches.

Domino Cyclizations

Domino cyclizations, also known as cascade cyclizations, are a series of intramolecular reactions that occur sequentially to form multiple rings in a single synthetic operation. These reactions are particularly powerful for the rapid assembly of complex polycyclic systems with high stereocontrol. The initiation of such a cascade often relies on the strategic placement of reactive functional groups within a molecule.

This compound is an excellent precursor for designing substrates for domino cyclizations. The initial nucleophilic attack on either the epoxide or the tosylated carbon can unmask a new nucleophile, which can then participate in a subsequent intramolecular cyclization.

An illustrative, albeit not explicitly documented, example would be the reaction of this compound with a dinucleophile, such as a compound containing both an amino and a thiol group. The initial reaction at one electrophilic site could be followed by an intramolecular cyclization involving the second nucleophilic group to form a chiral heterocyclic ring system, such as a thiomorpholine (B91149) derivative. The stereochemistry of the final product would be directly influenced by the stereocenter of the starting glycidyl tosylate.

Table 2: Conceptual Domino Cyclization Pathway with this compound

| Initiating Nucleophile | Reaction Sequence | Resulting Heterocycle |

| o-Aminophenol | 1. Intermolecular N-alkylation at the tosylate position. 2. Intramolecular O-alkylation via epoxide ring-opening. | Chiral Benzoxazine derivative |

| Ethanedithiol | 1. Intermolecular S-alkylation at the epoxide. 2. Intramolecular S-alkylation at the tosylate position. | Chiral Dithiane derivative |

This table provides a conceptual outline of possible domino reactions. Specific research findings detailing these exact transformations with this compound were not identified in the performed searches.

Analytical Methodologies for Purity and Enantiomeric Excess of 2s + Glycidyl Tosylate

Chromatographic Techniques for Enantiomeric Separation

Chromatographic methods are the cornerstone for the quantitative determination of enantiomeric excess (ee), providing physical separation of the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a predominant technique for the enantiomeric separation of chiral compounds, including derivatives of glycidol (B123203). heraldopenaccess.us The direct separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, are widely applicable for the separation of a broad range of chiral compounds. indexcopernicus.com For molecules structurally similar to glycidyl (B131873) tosylate, such as glycidyl butyrate (B1204436), cellulose-based columns have demonstrated excellent separation capabilities. A validated method for glycidyl butyrate utilizes a Chiralcel OD-H column, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated onto silica (B1680970) gel. indexcopernicus.comuvison.com This column achieves baseline separation of the enantiomers using a normal-phase mobile phase, allowing for accurate quantification of enantiomeric purity. indexcopernicus.com The high resolution power and sensitivity of detectors used in HPLC make it an instrument of choice for determining enantiomeric excess in pharmaceutical applications. heraldopenaccess.us

| Parameter | Condition |

|---|---|

| Stationary Phase | Chiralcel OD-H (250 x 4.6mm, 5µm) |

| Mobile Phase | Hexane: 2-Propanol (100:1, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV |

| Resolution (Rs) | > 2.0 |

Table 1. Example of validated chiral HPLC method parameters for the enantiomeric separation of a glycidyl derivative. indexcopernicus.com

Gas Chromatography (GC) with Chiral Stationary Phases

For volatile and thermally stable compounds, Gas Chromatography (GC) on a chiral stationary phase is a powerful analytical tool with high sensitivity. heraldopenaccess.us The separation mechanism relies on the differential interaction of the enantiomers with a chiral selector coated onto the capillary column. Modified cyclodextrins are common chiral selectors used in GC for the resolution of enantiomers. gcms.cznih.gov

While a specific method for glycidyl tosylate is not prominently documented, methods for the parent compound, glycidol, are established and demonstrate the feasibility of this technique. The enantiomers of glycidol can be effectively separated using a column such as Astec® CHIRALDEX™ G-TA. Given that glycidyl tosylate retains a similar core structure, GC is a viable method for its enantiomeric purity assessment, provided it has sufficient volatility and thermal stability under the analysis conditions.

| Parameter | Condition |

|---|---|

| Stationary Phase | Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 µm) |

| Oven Temperature | 70 °C (Isothermal) |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

| Analyte | Glycidol (R and S enantiomers) |

Table 2. GC conditions for the enantiomeric separation of Glycidol.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient alternative to HPLC for chiral separations. selvita.com This technique typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a small amount of an organic modifier like an alcohol. afmps.be The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations compared to HPLC, significantly reducing analysis time and solvent consumption. chromatographyonline.com

SFC is compatible with the same types of chiral stationary phases used in HPLC, including the highly effective polysaccharide-based columns. chromatographyonline.comanalytics-shop.com Therefore, columns like the Chiralcel OD-H can be employed in SFC for the enantiomeric resolution of (2S)-(+)-Glycidyl tosylate. analytics-shop.com The advantages of SFC, such as speed, reduced environmental impact, and faster sample recovery in preparative applications, make it an increasingly popular choice in the pharmaceutical industry for both analytical and preparative-scale chiral separations. selvita.comchromatographytoday.com

Spectroscopic Methods for Stereochemical Assignment

While chromatography excels at determining the ratio of enantiomers, spectroscopic methods are indispensable for the unambiguous assignment of the absolute configuration (i.e., R or S) of a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers through the use of chiral auxiliary agents. Chiral shift reagents, typically complexes of lanthanide metals like Europium or Praseodymium with a chiral ligand, are one such class of auxiliaries. libretexts.org